4,6-dichloro-5-methoxy-2-methylPyrimidine
Overview
Description
4,6-Dichloro-5-methoxy-2-methylPyrimidine is a pyrimidine derivative characterized by the presence of chlorine and methoxy groups on its ring structure Pyrimidines are heterocyclic aromatic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 in the ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2-methylpyrimidine with chlorinating agents such as thionyl chloride (SOCl₂) and methoxy groups introduced using methanol in the presence of a base.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other atoms or groups, often using nucleophiles like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, ether solvent.
Substitution: Halides, alkyl halides, strong bases or acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Mechanism of Action
Target of Action
4,6-Dichloro-5-methoxy-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Mode of Action
It’s known that the compound is used in the synthesis of other biologically active compounds
Biochemical Pathways
As a building block in the synthesis of other compounds, it’s likely that its effects on biochemical pathways are indirect and depend on the specific compounds it’s used to create .
Result of Action
As a building block in the synthesis of other compounds, its effects are likely to be seen in the actions of these final compounds .
Action Environment
As a chemical intermediate, it’s likely that its stability and reactivity under various conditions are important considerations in its use in synthesis processes .
Scientific Research Applications
4,6-Dichloro-5-methoxy-2-methylPyrimidine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems, particularly in understanding the role of pyrimidine derivatives in cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
4,6-Dichloro-2-methylPyrimidine
5-Methoxy-2-methylPyrimidine
4,6-Dihydroxy-2-methylPyrimidine
Properties
IUPAC Name |
4,6-dichloro-5-methoxy-2-methylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(11-2)6(8)10-3/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDCAAAIQWLPLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272446 | |
Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851986-00-0 | |
Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851986-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001272446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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